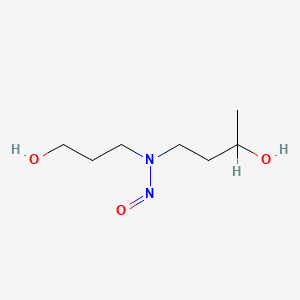
2-Butanol, 4-((3-hydroxypropyl)nitrosoamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Butanol, 4-((3-hydroxypropyl)nitrosoamino)- is a useful research compound. Its molecular formula is C7H16N2O3 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butanol, 4-((3-hydroxypropyl)nitrosoamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butanol, 4-((3-hydroxypropyl)nitrosoamino)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Butanol, 4-((3-hydroxypropyl)nitrosoamino)- is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₄H₁₃N₃O₂
- Molecular Weight : 115.17 g/mol
- CAS Number : Not specified in the search results.
The biological activity of 2-butanol derivatives often involves their interaction with various biological pathways. The nitroso group in the compound is particularly significant, as nitroso compounds can act as signaling molecules and may influence cellular processes such as apoptosis and proliferation.
- Antioxidant Activity : Some studies suggest that nitroso compounds can exhibit antioxidant properties, which may protect cells from oxidative stress.
- Anti-cancer Properties : Research indicates that certain butanol derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
In Vitro Studies
In vitro studies have shown that 2-butanol derivatives can affect various cancer cell lines. For instance, a study evaluating similar compounds found significant anti-proliferative effects against breast and colon cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
Case Study 1: Anti-cancer Activity
A notable study investigated the effects of 2-butanol derivatives on human cancer cell lines. The findings revealed that these compounds led to a reduction in cell viability by inducing apoptosis through the activation of caspase pathways. The study highlighted the potential of these compounds as chemotherapeutic agents .
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of nitroso compounds derived from butanol. The results indicated that these compounds could reduce neuronal death in models of neurodegenerative diseases, suggesting a role in protecting against conditions like Alzheimer's disease .
Data Table: Biological Activities of 2-Butanol Derivatives
Properties
CAS No. |
63934-39-4 |
|---|---|
Molecular Formula |
C7H16N2O3 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-(3-hydroxybutyl)-N-(3-hydroxypropyl)nitrous amide |
InChI |
InChI=1S/C7H16N2O3/c1-7(11)3-5-9(8-12)4-2-6-10/h7,10-11H,2-6H2,1H3 |
InChI Key |
RRLSAKUEWLYPLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN(CCCO)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















